
7-Con-O-propylnogarol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Con-O-propylnogarol is a synthetic derivative of the anthracycline antibiotic family. Anthracyclines are well-known for their potent anti-cancer properties. This compound has been studied for its potential therapeutic applications, particularly in oncology, due to its ability to interfere with DNA replication in cancer cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Con-O-propylnogarol typically involves multiple steps, starting from the parent anthracycline structure. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups on the anthracycline molecule are protected using suitable protecting groups to prevent unwanted reactions.
Introduction of Propyl Group: The propyl group is introduced at the 7th position through a series of reactions, including alkylation.
Deprotection: The protecting groups are removed to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
7-Con-O-propylnogarol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Various substitution reactions can occur at different positions on the anthracycline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under specific conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracycline derivatives.
Applications De Recherche Scientifique
7-Con-O-propylnogarol has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the reactivity of anthracyclines.
Biology: Investigated for its effects on cellular processes and DNA interactions.
Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit DNA replication in cancer cells.
Industry: Utilized in the development of new therapeutic agents and drug delivery systems.
Mécanisme D'action
7-Con-O-propylnogarol exerts its effects primarily by intercalating into DNA, disrupting the normal function of topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the formation of DNA double-strand breaks, ultimately causing cell death. The compound also generates reactive oxygen species, contributing to its cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Doxorubicin: Another anthracycline antibiotic with similar anti-cancer properties.
Daunorubicin: Shares a similar mechanism of action but differs in its clinical applications.
Epirubicin: A derivative of doxorubicin with a slightly different chemical structure, leading to variations in its pharmacokinetics and toxicity profile.
Uniqueness
7-Con-O-propylnogarol is unique due to the presence of the propyl group at the 7th position, which may influence its pharmacological properties and interactions with cellular targets. This structural modification can potentially enhance its efficacy and reduce side effects compared to other anthracyclines.
Propriétés
Numéro CAS |
71628-98-3 |
|---|---|
Formule moléculaire |
C30H35NO10 |
Poids moléculaire |
569.6 g/mol |
Nom IUPAC |
(1R,10S,21R,22R,23R,24S)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-1,12-dimethyl-10-propoxy-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione |
InChI |
InChI=1S/C30H35NO10/c1-6-7-39-16-11-29(2,38)10-12-8-13-18(23(34)17(12)16)24(35)19-15(32)9-14-26(20(19)22(13)33)40-28-25(36)21(31(4)5)27(37)30(14,3)41-28/h8-9,16,21,25,27-28,32,34,36-38H,6-7,10-11H2,1-5H3/t16-,21-,25+,27-,28+,29?,30+/m0/s1 |
Clé InChI |
PPMMOHFEQJMJHI-FZYHJQPSSA-N |
SMILES isomérique |
CCCO[C@H]1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)O[C@H]6[C@@H]([C@@H]([C@@H]([C@@]5(O6)C)O)N(C)C)O)O)(C)O |
SMILES canonique |
CCCOC1CC(CC2=CC3=C(C(=C12)O)C(=O)C4=C(C=C5C(=C4C3=O)OC6C(C(C(C5(O6)C)O)N(C)C)O)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


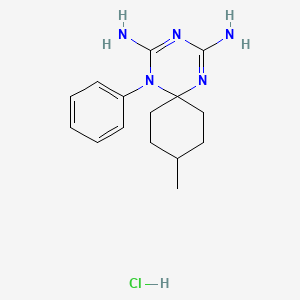
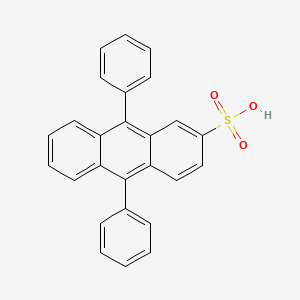
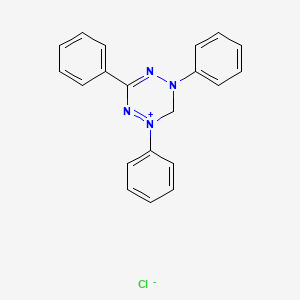
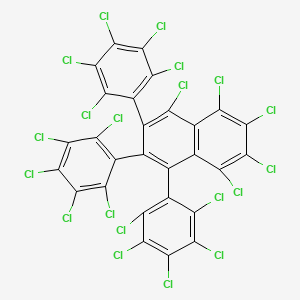
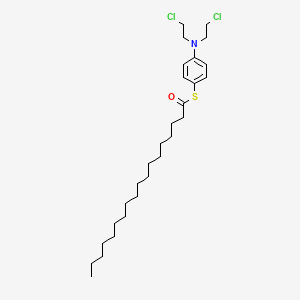

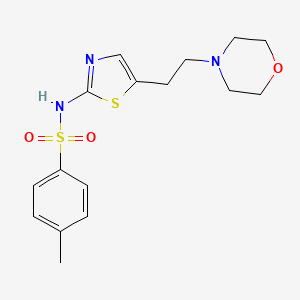
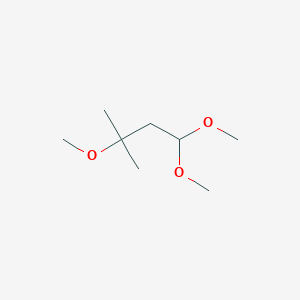

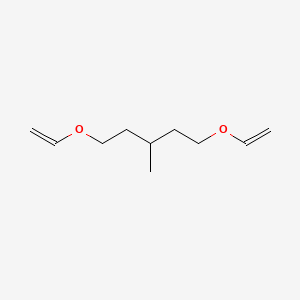
![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
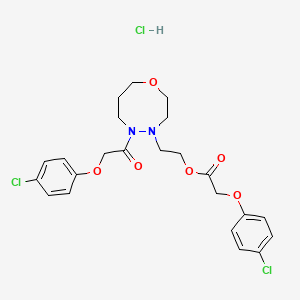
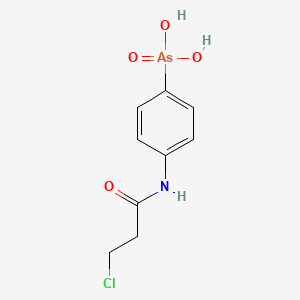
![3H-Indolium, 1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]-, acetate](/img/structure/B14459071.png)
